
2'-S-Ethyl-2'-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-S-Ethyl-2’-thiouridine is a modified nucleoside that features a sulfur atom replacing the oxygen atom at the 2’ position of uridine, along with an ethyl group attached to the sulfur. This compound is part of a broader class of thiolated nucleosides, which are known for their unique chemical properties and biological significance. Thiolated nucleosides, including 2’-S-Ethyl-2’-thiouridine, play crucial roles in various biological processes, particularly in the stabilization of RNA structures and the enhancement of RNA functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-S-Ethyl-2’-thiouridine typically involves the thiolation of uridine at the 2’ position, followed by the introduction of an ethyl group. One common method includes the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom. The ethylation step can be achieved using ethyl iodide or ethyl bromide under basic conditions .
Industrial Production Methods: While specific industrial production methods for 2’-S-Ethyl-2’-thiouridine are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2’-S-Ethyl-2’-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: DTT, NaBH4
Substitution: Alkyl halides, aryl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various alkylated or arylated thiouridines
Aplicaciones Científicas De Investigación
2’-S-Ethyl-2’-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Plays a role in the study of RNA modifications and their effects on RNA structure and function.
Mecanismo De Acción
The mechanism by which 2’-S-Ethyl-2’-thiouridine exerts its effects involves the stabilization of RNA structures through enhanced base-pairing interactions. The sulfur atom at the 2’ position increases the rigidity of the nucleoside, promoting a more stable RNA conformation. This stabilization can enhance the fidelity of RNA transcription and translation processes, making it a valuable tool in molecular biology research .
Comparación Con Compuestos Similares
2-Thiouridine: Similar to 2’-S-Ethyl-2’-thiouridine but lacks the ethyl group. It is known for stabilizing U:A base pairs and destabilizing U:G wobble pairs.
4-Thiouridine: Thiolated at the 4’ position instead of the 2’ position.
Uniqueness: 2’-S-Ethyl-2’-thiouridine is unique due to the presence of both the sulfur atom and the ethyl group, which confer distinct chemical properties and biological activities. The combination of these modifications enhances the compound’s ability to stabilize RNA structures and modulate RNA-related processes, making it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
83087-97-2 |
|---|---|
Fórmula molecular |
C11H16N2O5S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3-ethylsulfanyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5S/c1-2-19-9-8(16)6(5-14)18-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
CRKUWVCPWCOBRX-PEBGCTIMSA-N |
SMILES isomérico |
CCS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
SMILES canónico |
CCSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
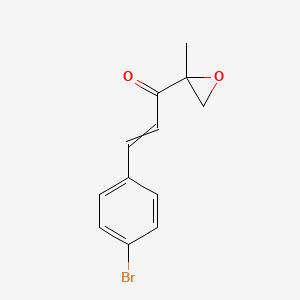
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)

![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)

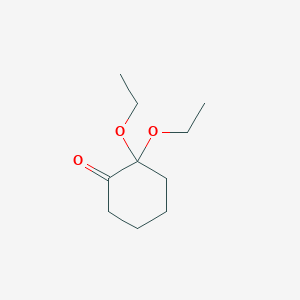
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
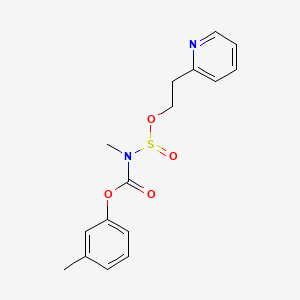
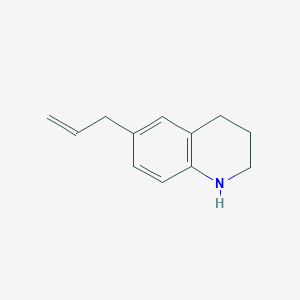
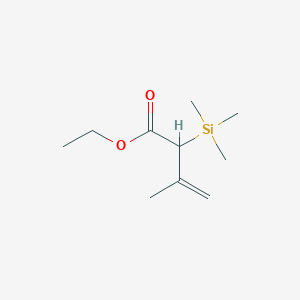
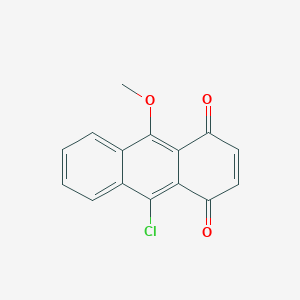
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
